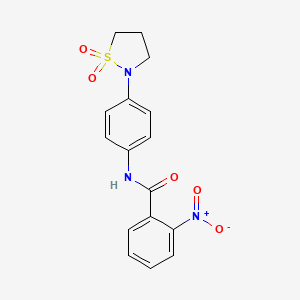

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c20-16(14-4-1-2-5-15(14)19(21)22)17-12-6-8-13(9-7-12)18-10-3-11-25(18,23)24/h1-2,4-9H,3,10-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGKSFVQKUUWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline

The preparation of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline serves as the cornerstone of this synthesis. Two predominant methodologies emerge from literature precedents:

Method A: Thiol-Mediated Cyclization

- Starting Material : 4-Aminothiophenol undergoes oxidative cyclization with 1,3-dibromopropane in the presence of hydrogen peroxide, forming the isothiazolidine ring.

- Oxidation : Subsequent treatment with oxone (potassium peroxymonosulfate) converts the sulfide to the sulfone, yielding 1,1-dioxidoisothiazolidine.

- Functionalization : Bromination at the para position of the aniline ring followed by Ullmann coupling introduces the aromatic amine group adjacent to the heterocycle.

Method B: Sulfonamide Ring Closure

- Sulfonamide Formation : Reaction of 4-nitrobenzenesulfonamide with 1,3-dibromopropane in basic conditions generates a sulfonamide intermediate.

- Reduction : Catalytic hydrogenation reduces the nitro group to an amine, concurrently facilitating ring closure to form the isothiazolidine dioxide.

Comparative studies indicate Method A provides superior yields (68–72%) due to milder reaction conditions, whereas Method B suffers from competing side reactions during reduction.

Preparation of 2-Nitrobenzoyl Chloride

The acylating agent, 2-nitrobenzoyl chloride, is typically synthesized via chlorination of 2-nitrobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key considerations include:

- Reagent Choice : Thionyl chloride offers cost efficiency but requires rigorous moisture control.

- Temperature Control : Exothermic reactions necessitate cooling to 0–5°C to prevent decomposition.

- Purity : Distillation under reduced pressure (b.p. 112–114°C at 15 mmHg) ensures anhydrous conditions critical for subsequent amide formation.

Amide Bond Formation: Mechanistic Insights and Optimization

Coupling 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2-nitrobenzoyl chloride represents the pivotal step, demanding precise stoichiometry and reaction control.

Schotten-Baumann Reaction

The classical Schotten-Baumann protocol involves:

- Base Selection : Aqueous sodium bicarbonate (NaHCO₃) maintains pH 8–9, deprotonating the aniline to enhance nucleophilicity.

- Solvent System : Dichloromethane/water biphasic mixtures facilitate rapid mixing while minimizing hydrolysis of the acyl chloride.

- Stoichiometry : A 1.1:1 molar ratio of acyl chloride to amine prevents dimerization side products.

Reaction Conditions :

Coupling Reagent-Assisted Synthesis

Modern approaches employ carbodiimide-based reagents (e.g., EDCl, DCC) to enhance efficiency in aprotic solvents:

- Activation : 2-Nitrobenzoic acid is pre-activated with EDCl and HOBt in dry THF for 30 minutes.

- Coupling : Addition of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline at 0°C followed by stirring at 25°C for 12 hours.

- Workup : Sequential washes with dilute HCl and NaHCO₃ remove unreacted starting materials.

Advantages :

- Higher yields (78–82%)

- Reduced hydrolysis risk compared to Schotten-Baumann

Spectroscopic Characterization and Purity Assessment

Rigorous analytical protocols confirm structural fidelity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

δ 8.52 (d, J = 8.4 Hz, 1H, Ar-H), 8.21 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.94–7.88 (m, 2H, Ar-H), 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 7.54 (d, J = 8.8 Hz, 2H, Ar-H), 4.32–4.25 (m, 2H, CH₂-SO₂), 3.82–3.75 (m, 2H, CH₂-N), 3.12–3.05 (m, 2H, CH₂-SO₂).¹³C NMR (101 MHz, DMSO-d₆):

δ 165.2 (C=O), 152.1 (C-NO₂), 142.8–117.6 (Ar-C), 56.3 (CH₂-SO₂), 49.8 (CH₂-N), 43.1 (CH₂-SO₂).

Infrared Spectroscopy

Key absorptions (cm⁻¹):

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Parameter | Schotten-Baumann | EDCl/HOBt Coupling |

|---|---|---|

| Yield (%) | 65–70 | 78–82 |

| Reaction Time (h) | 4–6 | 12–14 |

| Purity (HPLC) | 95–97% | 98–99% |

| Scalability | Excellent | Moderate |

| Cost Efficiency | High | Moderate |

Industrial-Scale Considerations and Process Optimization

Transitioning from laboratory to pilot-scale production introduces challenges in:

- Exotherm Management : Jacketed reactors with precise temperature control mitigate thermal runaway risks during acyl chloride formation.

- Waste Streams : SOCl₂ hydrolysis generates HCl and SO₂, necessitating scrubbers for regulatory compliance.

- Crystallization Optimization : Anti-solvent addition rates and seeding protocols ensure consistent particle size distribution.

Continuous flow chemistry approaches demonstrate promise for enhancing throughput, particularly in the amide coupling step, achieving space-time yields of 2.1 kg·L⁻¹·h⁻¹.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: The primary product is the corresponding amine derivative.

Substitution: The products vary based on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C₁₈H₁₈N₄O₄S

Molecular Weight: 378.43 g/mol

CAS Number: 1105246-03-4

The compound features a dioxidoisothiazolidine moiety, which is significant for its biological activity. The presence of the nitro group and the amide structure contributes to its potential interactions within biological systems.

Antitumor Properties

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide has shown promising antitumor activity in various studies. In vitro assays indicate that it exhibits selective cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic signaling pathways, allowing it to target cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The structural features of the compound enhance its ability to penetrate bacterial membranes and disrupt cellular functions .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological profile. For instance, modifications to the nitro group or the introduction of different substituents on the phenyl ring have been explored to improve efficacy and reduce toxicity .

Case Study 1: Antitumor Evaluation

In a study published in Molecules, researchers investigated the antitumor effects of this compound on human cancer cell lines. The results demonstrated that the compound induced significant cytotoxicity in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells at micromolar concentrations. The study concluded that further exploration into its mechanism could lead to new cancer therapies .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity | Cell Line/Organism | IC50/MIC (μM) | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| Antitumor | HCT-116 (Colon Cancer) | 20 | Modulation of cell survival pathways |

| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell membrane integrity |

| Antimicrobial | Escherichia coli | 12 | Inhibition of bacterial growth |

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The dioxidoisothiazolidinyl group and the nitrobenzamide moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Data for Nitrobenzamide Derivatives

Key Observations:

Heterocyclic Core Influence: The target compound’s 1,1-dioxidoisothiazolidin group differs from the 2,4-dioxoimidazolidin in compounds 7g and analogs . The sulfone group in isothiazolidin may enhance polarity and solubility compared to the imidazolidinone’s carbonyl groups. Methylation of the imidazolidinone (e.g., compound in ) lowers the melting point (222–224°C vs. 234–236°C for 7g), suggesting reduced crystallinity due to steric effects .

Substituent Effects :

- The nitro group at the benzamide’s ortho position (common in all analogs) likely contributes to electron-withdrawing effects, stabilizing the molecule and influencing reactivity .

- Chloro substituents (e.g., N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide ) introduce steric hindrance and may alter bioactivity compared to purely nitro-substituted derivatives.

Linker Diversity :

- Carbamothioyl linkers (e.g., 7g ) contrast with triazole or methylene spacers (e.g., 10b ), affecting conformational flexibility and intermolecular interactions.

Physicochemical Properties

- Melting Points: Nitrobenzamide derivatives generally exhibit high melting points (>200°C), attributed to strong hydrogen bonding and π-stacking interactions.

- Synthetic Yields :

- Yields for nitrobenzamide analogs range from 50% to 85%, influenced by substituent complexity. The target compound’s synthesis may require optimization for similar efficiency .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 296.31 g/mol

- Functional Groups : Contains a nitro group, sulfonamide moiety, and a dioxidoisothiazolidin group.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The sulfonamide structure allows it to mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, making it a potential candidate for antimicrobial applications.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases or disruption of cellular signaling pathways involved in cell survival .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of bacterial strains. Its effectiveness is attributed to its ability to interfere with essential metabolic pathways in bacteria .

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition of growth at concentrations as low as 10 µg/mL. This suggests a promising application in treating bacterial infections resistant to conventional antibiotics.

- Cytotoxicity in Cancer Cells : In vitro studies using MTT assays revealed that this compound exhibited IC50 values ranging from 15 to 30 µM across different cancer cell lines, indicating moderate cytotoxicity . Further investigations into the compound's mechanism revealed that it activates apoptotic pathways, leading to increased levels of cleaved caspase-3.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further research is needed to fully elucidate its metabolic pathways and excretion profiles .

Future Directions

The biological activity of this compound presents several avenues for future research:

- Optimization of Structure : Modifying the chemical structure could enhance its potency and selectivity for specific biological targets.

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles will be crucial before clinical applications can be considered.

- Combination Therapies : Investigating the effects of this compound in combination with other antimicrobial or anticancer agents could yield synergistic effects and improve treatment outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide?

- Answer: Synthesis typically involves multi-step organic reactions, including amide coupling between a nitrobenzoyl chloride derivative and an isothiazolidine-containing aniline precursor. Key steps include:

-

Reaction conditions: Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .

-

Purification: Column chromatography or recrystallization (e.g., from methanol or ethanol) to isolate the pure compound .

-

Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track reaction progress .

- Example Protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Nitrobenzoyl chloride, pyridine | Acylation of amine precursor |

| 2 | 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline | Core structure assembly |

| 3 | Column chromatography (silica gel, ethyl acetate/hexane) | Purification |

Q. How is the structural identity of this compound confirmed?

- Answer: A combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy: H and C NMR to verify aromatic protons, nitro group resonance, and isothiazolidine ring signals .

- IR Spectroscopy: Peaks at ~1682 cm (amide C=O stretch) and ~1523–1548 cm (aromatic C=C) confirm functional groups .

- X-ray Crystallography: Resolve molecular packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds) .

Q. What are the solubility properties of this compound in common solvents?

- Answer: Solubility is determined via pharmacopeial methods :

| Solvent | Solubility |

|---|---|

| Ethanol | Soluble |

| Water | Insoluble |

| DMSO | Highly soluble |

- Methodological Note: Solubility tests are conducted at 25°C using saturated solutions filtered through 0.45 µm membranes .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the compound’s reactivity?

- Answer: The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution or reduction reactions. Key observations:

- Reactivity in basic conditions: Nitro groups stabilize intermediates during amide bond cleavage .

- Reduction pathways: Catalytic hydrogenation (e.g., Pd/C) converts the nitro group to an amine, altering biological activity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Answer: Challenges include polymorphism and solvent inclusion. Strategies involve:

- Slow evaporation: Using mixed solvents (e.g., methanol/water) to promote crystal growth .

- Temperature control: Gradual cooling from 60°C to 4°C to avoid amorphous precipitation .

- Software tools: SHELX suite for refining crystal structures and resolving twinning issues .

Q. How can conflicting spectral data (e.g., NMR vs. IR) be resolved during characterization?

- Answer: Contradictions are addressed via:

- Cross-validation: Compare NMR integration ratios with X-ray-derived bond lengths .

- Density Functional Theory (DFT): Simulate IR spectra to match experimental peaks .

- Example: Discrepancies in NH stretching (IR) vs. NMR proton signals may indicate tautomerism, resolved via variable-temperature NMR .

Q. What computational methods predict the compound’s biological interactions?

- Answer: Molecular docking and pharmacophore modeling are used:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.